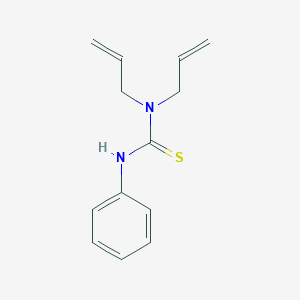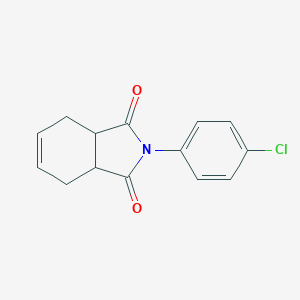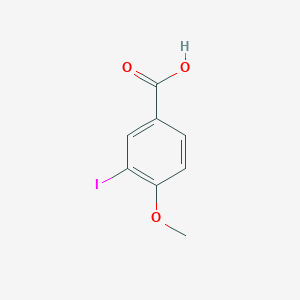
N-(4-chloro-3-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrophenyl)benzamide, also known as CNB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized and studied extensively due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CNB has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of N-(4-chloro-3-nitrophenyl)benzamide involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. N-(4-chloro-3-nitrophenyl)benzamide has been found to inhibit the activity of tubulin, a protein involved in the formation of microtubules, which are essential for cell division. Additionally, N-(4-chloro-3-nitrophenyl)benzamide has also been found to inhibit the activity of various kinases, which are involved in the signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)benzamide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research. N-(4-chloro-3-nitrophenyl)benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. Additionally, N-(4-chloro-3-nitrophenyl)benzamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
N-(4-chloro-3-nitrophenyl)benzamide has several advantages for lab experiments, including its high purity and yield, making it a reliable compound for research purposes. Additionally, N-(4-chloro-3-nitrophenyl)benzamide has been found to exhibit potent activity against various cancer cell lines, making it a useful tool for the development of new anticancer drugs. However, N-(4-chloro-3-nitrophenyl)benzamide also has some limitations, including its potential toxicity and limited solubility, which may affect its efficacy in certain experiments.
将来の方向性
There are several future directions for the research of N-(4-chloro-3-nitrophenyl)benzamide. One area of research involves the development of new anticancer drugs based on the structure and activity of N-(4-chloro-3-nitrophenyl)benzamide. Additionally, further research is needed to determine the potential applications of N-(4-chloro-3-nitrophenyl)benzamide in the treatment of various inflammatory and oxidative stress-related diseases. Furthermore, the development of new synthesis methods and modifications of the N-(4-chloro-3-nitrophenyl)benzamide structure may lead to the discovery of new and more potent compounds with enhanced activity and efficacy.
合成法
The synthesis of N-(4-chloro-3-nitrophenyl)benzamide involves the reaction of 4-chloro-3-nitroaniline with benzoyl chloride in the presence of a base catalyst. The reaction proceeds via an acylation mechanism, resulting in the formation of N-(4-chloro-3-nitrophenyl)benzamide as a yellow crystalline solid. The synthesis of N-(4-chloro-3-nitrophenyl)benzamide has been optimized to yield high purity and yield, making it a reliable compound for research purposes.
科学的研究の応用
N-(4-chloro-3-nitrophenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research involves the development of new drugs and therapies for the treatment of various diseases. N-(4-chloro-3-nitrophenyl)benzamide has been found to exhibit potent anticancer activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, N-(4-chloro-3-nitrophenyl)benzamide has also been found to exhibit antifungal, antibacterial, and antiviral properties, making it a versatile compound for the development of new drugs.
特性
CAS番号 |
63565-15-1 |
|---|---|
製品名 |
N-(4-chloro-3-nitrophenyl)benzamide |
分子式 |
C13H9ClN2O3 |
分子量 |
276.67 g/mol |
IUPAC名 |
N-(4-chloro-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-7-6-10(8-12(11)16(18)19)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17) |
InChIキー |
FZDNNZQRJIMJLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile](/img/structure/B185447.png)
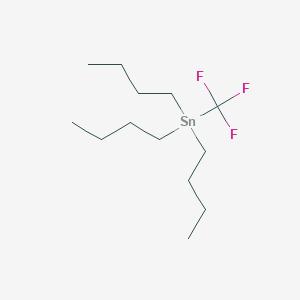
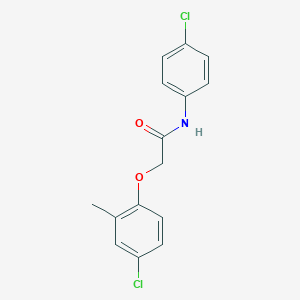
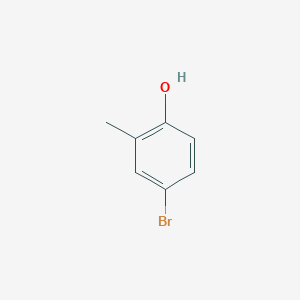
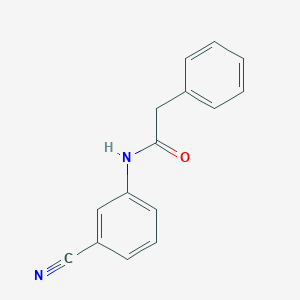

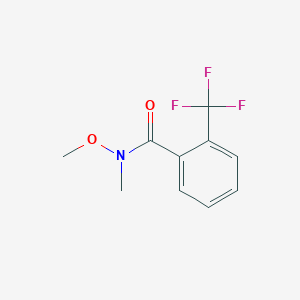
![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)

![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone](/img/structure/B185462.png)
